N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a tetrazole ring, and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl ethylamine intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with ethylamine under reductive amination conditions.
Tetrazole Ring Formation: The next step involves the introduction of the tetrazole ring. This can be accomplished by reacting the fluorophenyl intermediate with sodium azide and a suitable catalyst under acidic conditions.
Cyclization to Form Tetrahydrobenzothiophene: The final step involves the cyclization of the intermediate to form the tetrahydrobenzothiophene ring. This can be achieved through a cyclization reaction using a suitable sulfur source and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-[2-(4-bromophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The tetrazole ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18FN5OS |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H18FN5OS/c19-13-7-5-12(6-8-13)9-10-20-17(25)16-14-3-1-2-4-15(14)26-18(16)24-11-21-22-23-24/h5-8,11H,1-4,9-10H2,(H,20,25) |
InChI Key |
QFKRFJRXUDGJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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